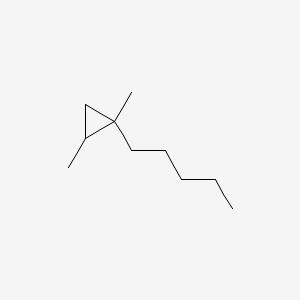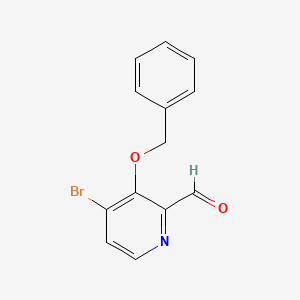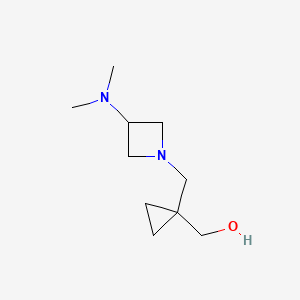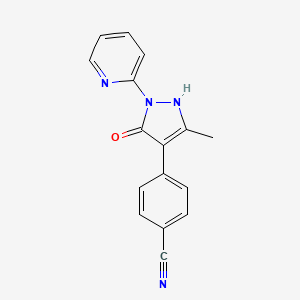
4-(5-Hydroxy-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-4-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Hydroxy-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-4-yl)benzonitrile is a complex organic compound that features a pyrazole ring substituted with a hydroxy group, a methyl group, and a pyridinyl group, along with a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Hydroxy-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-4-yl)benzonitrile typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazones with nitriles under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Hydroxy-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-(5-Oxo-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-4-yl)benzonitrile.
Reduction: Formation of 4-(5-Hydroxy-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-4-yl)benzylamine.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
4-(5-Hydroxy-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-4-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-(5-Hydroxy-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-4-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and nitrile groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The pyrazole ring may interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
- 4-(5-Hydroxy-3-methyl-1-phenyl-1h-pyrazol-4-yl)benzonitrile
- 4-(5-Hydroxy-3-methyl-1-(pyridin-3-yl)-1h-pyrazol-4-yl)benzonitrile
- 4-(5-Hydroxy-3-methyl-1-(pyridin-4-yl)-1h-pyrazol-4-yl)benzonitrile
Comparison: Compared to similar compounds, 4-(5-Hydroxy-3-methyl-1-(pyridin-2-yl)-1h-pyrazol-4-yl)benzonitrile is unique due to the specific positioning of the pyridinyl group, which can influence its chemical reactivity and biological activity. The presence of the hydroxy group also adds to its versatility in undergoing various chemical transformations.
Properties
Molecular Formula |
C16H12N4O |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
4-(5-methyl-3-oxo-2-pyridin-2-yl-1H-pyrazol-4-yl)benzonitrile |
InChI |
InChI=1S/C16H12N4O/c1-11-15(13-7-5-12(10-17)6-8-13)16(21)20(19-11)14-4-2-3-9-18-14/h2-9,19H,1H3 |
InChI Key |
BJYOHPPWOPQBJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=N2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


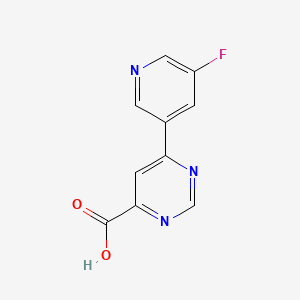
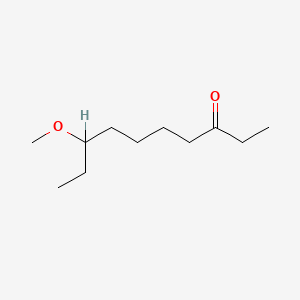
![tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13933303.png)
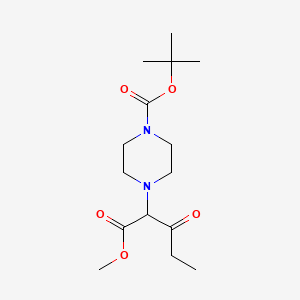
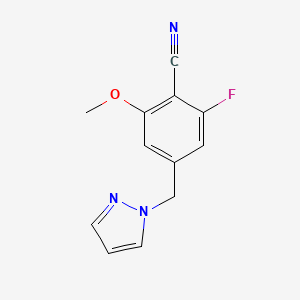
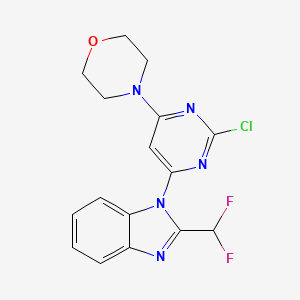
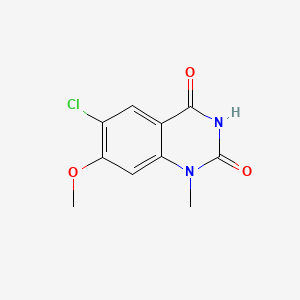
![2-oxo-1,6-Diazaspiro[4.5]decane-6-carboxylic acid phenylmethyl ester](/img/structure/B13933330.png)

![Silane, [(5-methoxypentyl)oxy]trimethyl-](/img/structure/B13933338.png)
![Methyl 6-chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13933339.png)
